N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethylpyridine-2,5-diamine, also known by its CAS number 4928-43-2, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The compound is also known by other names such as N2,N2-Dimethyl-2,5-pyridinediamine and 2-N,2-N-dimethylpyridine-2,5-diamine .
Molecular Structure Analysis
The InChI code for N2,N2-Dimethylpyridine-2,5-diamine is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 . The Canonical SMILES representation is CN©C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis
N2,N2-Dimethylpyridine-2,5-diamine has a molecular weight of 137.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 137.095297364 g/mol .Scientific Research Applications
1. Hexahydropyrimidine Synthesis and Applications
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is utilized in the synthesis of novel hexahydropyrimidines. These compounds are found in natural products and pharmaceutical agents exhibiting various pharmacological activities, such as anti-inflammatory, analgesic, antibacterial, and antiviral properties. Hexahydropyrimidines also serve as prodrugs for pharmacologically active di- and polyamines and are employed as polymer stabilizers and protective groups in organic synthesis due to their facile cleavage under mild acidic conditions. They form polydentate nitrogen donor complexes, coordinating transition metal ions in various coordination modes (Abu-Obaid et al., 2014).
2. Schiff Base Ligands and Metal Complexes
The compound is involved in the synthesis of unsymmetrical Schiff base ligands, leading to the formation of nickel(II) and copper(II) complexes. These complexes exhibit positional isomerism, a unique feature that significantly influences their chemical properties and reactivity. The positional isomerism in these systems provides valuable insights into the structural dynamics and potential applications of these metal complexes in various fields, including catalysis and material science (Chattopadhyay et al., 2006).
3. Organic Synthesis and Ligand Formation
The compound is involved in the Mannich reaction, leading to the formation of compounds with complex structures such as macrocyclic compounds and tripodal ligands. These reactions result in novel structures that are useful in various fields of chemistry, including organic synthesis and the formation of complex ligands for metal coordination (Jana et al., 2019).
4. Polymer Synthesis and Applications
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is involved in the synthesis of high-performance polymers like polyimides and polyamides, containing pyridine and various functional groups. These polymers exhibit exceptional properties such as high thermal stability, solubility in organic solvents, mechanical strength, low dielectric constants, and high transparency. Such properties make them suitable for applications in the electronics industry, aerospace, and as materials for high-temperature resistant coatings and films (Wang et al., 2008), (Liu et al., 2013).
Safety and Hazards
When handling N2,N2-Dimethylpyridine-2,5-diamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.3ClH/c1-10(2)7-4-3-6(8)5-9-7;;;/h3-5H,8H2,1-2H3;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLXLGEWMGWQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.